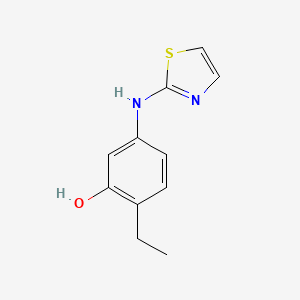

2-Ethyl-5-(thiazol-2-ylamino)phenol

Description

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

2-ethyl-5-(1,3-thiazol-2-ylamino)phenol |

InChI |

InChI=1S/C11H12N2OS/c1-2-8-3-4-9(7-10(8)14)13-11-12-5-6-15-11/h3-7,14H,2H2,1H3,(H,12,13) |

InChI Key |

LFTYMBNUFILIIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)NC2=NC=CS2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogs

4-[Bis(thiazol-2-ylamino)methyl]phenol

- Structure: Contains a central hydroxyphenyl group linked to two thiazol-2-ylamino moieties via a methyl bridge.

- Synthesis: Prepared via a one-step reaction between 4-hydroxybenzaldehyde and 2-aminothiazole in ethanol (71% yield) .

- Activity : Exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM). Lineweaver-Burk analysis suggests competitive inhibition (Km = 0.8048 mM) .

- Advantage : The bis-thiazole structure enhances binding affinity to tyrosinase’s active site, likely due to dual coordination with copper ions .

SKi-II (4-[4-(4-Chlorophenyl)-thiazol-2-ylamino]-phenol)

- Structure: Features a single thiazol-2-ylamino group attached to a phenol ring, with a para-chlorophenyl substituent on the thiazole.

- Activity: Used in TNF-α signaling studies but lacks reported tyrosinase inhibition data.

ST-1355 (2-(4-Phenylthiazol-2-ylamino)phenol) and ST-1705 (2-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenol)

- Structure: Diarylamine-thiazole-phenol hybrids with phenyl or chlorophenyl substituents on the thiazole ring.

- Activity: Multi-target inhibitors of 5-lipoxygenase (5-LO) and COX-2. ST-1705 shows IC₅₀ = 0.9 µM for 5-LO and 9.1% residual COX-2 activity at 10 µM.

Comparative Analysis (Table 1)

Structure-Activity Relationships (SAR)

Thiazole Substitution: Bis-thiazole derivatives (e.g., 4-[Bis(thiazol-2-ylamino)methyl]phenol) show superior tyrosinase inhibition compared to mono-thiazole analogs, likely due to enhanced copper chelation in the enzyme’s active site . Chlorophenyl or phenyl groups (as in ST-1705 and SKi-II) improve lipophilicity and target engagement in hydrophobic enzyme pockets .

Hydroxyphenyl moieties (e.g., in 4-[Bis(thiazol-2-ylamino)methyl]phenol) enable hydrogen bonding with tyrosinase residues, critical for inhibitory activity .

Synthetic Accessibility: One-step syntheses (e.g., ethanol-mediated condensation for bis-thiazole derivatives) offer scalability advantages over multi-step routes .

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-5-(thiazol-2-ylamino)phenol, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves coupling a thiazole-2-amine derivative with a substituted phenol precursor. A general approach includes:

- Step 1 : Reacting 5-amino-2-ethylphenol with 2-aminothiazole under nucleophilic aromatic substitution conditions.

- Step 2 : Using a coupling agent (e.g., polyvinyl pyridine) in ethanol under reflux to facilitate the reaction, as seen in analogous thiazole-phenol syntheses .

- Step 3 : Recrystallization from ethanol/water (1:1 v/v) to purify the product. Yield optimization depends on stoichiometric ratios, reaction time (monitored via TLC), and temperature control. Catalytic additives (e.g., acetic acid) may enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- IR Spectroscopy : Expect peaks at ~3285 cm⁻¹ (N–H stretch of the amine) and ~1628 cm⁻¹ (C=O or conjugated C=N vibrations) .

- ¹H NMR : Key signals include δ 1.2–1.5 ppm (ethyl CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 10–12 ppm (broad singlet for phenolic OH or NH) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₃N₃OS (exact mass ~235.08).

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond length anomalies or thermal motion artifacts) can be addressed by:

- Data Re-refinement : Use SHELXL with updated parameters (e.g., anisotropic displacement for non-H atoms) .

- Validation Tools : Check for missed symmetry or twinning using PLATON or similar software.

- Complementary Techniques : Cross-validate with DFT-calculated bond lengths or spectroscopic data . Example: A study on a related thiazole-phenol compound resolved thermal motion issues by refining hydrogen atom positions with restraints .

Q. What strategies are recommended for assessing the biological activity of this compound in vitro, considering potential interference from the phenolic group?

Methodological Answer:

- Antioxidant Assays : Perform DPPH radical scavenging assays, but account for phenolic auto-oxidation by including a phenol-free control .

- Antimicrobial Screening : Use broth microdilution (MIC tests) with pH adjustments to differentiate pH-dependent activity from intrinsic effects .

- Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HeLa), ensuring the compound is dissolved in DMSO (<0.1% final concentration) to avoid solvent interference .

- Data Interpretation : Normalize activity against reference compounds (e.g., ascorbic acid for antioxidants) and use statistical models (e.g., ANOVA) to isolate phenolic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.